molecular formula C12H15N3O B14279359 5-Ethyl-4-(4-methylphenoxy)-1H-pyrazol-3-amine CAS No. 133825-38-4

5-Ethyl-4-(4-methylphenoxy)-1H-pyrazol-3-amine

Cat. No.: B14279359
CAS No.: 133825-38-4
M. Wt: 217.27 g/mol
InChI Key: RZXVCNBSZMRVAB-UHFFFAOYSA-N
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Description

5-Ethyl-4-(4-methylphenoxy)-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethyl group at the 5th position, a 4-methylphenoxy group at the 4th position, and an amine group at the 3rd position of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-4-(4-methylphenoxy)-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of the ethyl group: The ethyl group can be introduced via alkylation using ethyl halides in the presence of a base.

    Attachment of the 4-methylphenoxy group: This step involves the nucleophilic substitution reaction of the pyrazole with 4-methylphenol in the presence of a suitable leaving group and base.

    Introduction of the amine group: The amine group can be introduced through the reduction of a nitro group or via direct amination reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-4-(4-methylphenoxy)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

5-Ethyl-4-(4-methylphenoxy)-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Ethyl-4-(4-methylphenoxy)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-Methylphenoxy-1H-pyrazol-3-amine: Lacks the ethyl group at the 5th position.

    5-Ethyl-1H-pyrazol-3-amine: Lacks the 4-methylphenoxy group.

    4-(4-Methylphenoxy)-1H-pyrazol-3-amine: Lacks the ethyl group at the 5th position.

Uniqueness

5-Ethyl-4-(4-methylphenoxy)-1H-pyrazol-3-amine is unique due to the presence of both the ethyl group and the 4-methylphenoxy group, which may confer specific chemical and biological properties not found in similar compounds.

Properties

CAS No.

133825-38-4

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

5-ethyl-4-(4-methylphenoxy)-1H-pyrazol-3-amine

InChI

InChI=1S/C12H15N3O/c1-3-10-11(12(13)15-14-10)16-9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H3,13,14,15)

InChI Key

RZXVCNBSZMRVAB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NN1)N)OC2=CC=C(C=C2)C

Origin of Product

United States

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